molecular formula C21H19N5OS B2871690 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034287-71-1

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2871690
CAS RN: 2034287-71-1
M. Wt: 389.48
InChI Key: IWGSXTPKXFUSLY-UHFFFAOYSA-N
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Description

“N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyrazole ring, a pyrazine ring, a thiophene ring, and a carboxamide group .


Synthesis Analysis

The synthesis of such compounds often involves several steps, including the formation of the individual rings and the attachment of the functional groups. For instance, the synthesis of thiophene derivatives often involves heterocyclization of various substrates . The synthesis of pyrazine and pyrazole derivatives can involve condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The structure can be analyzed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

This compound, like other organic compounds, can undergo a variety of chemical reactions. For example, it can participate in condensation reactions . The exact reactions it can undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. For example, it is likely to be soluble in organic solvents but insoluble in water, similar to other thiophene derivatives . Its reactivity can be analyzed using quantum chemical parameters such as the HOMO-LUMO energy gap .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Properties

Thiophene derivatives also show antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.

Anticancer Properties

Thiophene derivatives have been found to exhibit anticancer properties . This opens up possibilities for their use in cancer treatment.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in industries that deal with metals and other materials prone to corrosion.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is particularly relevant in the field of electronics and material science.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the development of display technologies.

Antihypertensive Properties

Thiophene derivatives also exhibit antihypertensive properties . This makes them potentially useful in the treatment of high blood pressure.

Future Directions

Future research could focus on further exploring the synthesis of this compound and similar compounds, as well as investigating their potential biological activities. This could include testing the compound for activity against various biological targets, and optimizing its structure for increased activity and reduced toxicity .

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c27-21(20-11-15-3-1-2-4-19(15)28-20)24-9-10-26-18(14-5-6-14)12-16(25-26)17-13-22-7-8-23-17/h1-4,7-8,11-14H,5-6,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGSXTPKXFUSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=CC=CC=C4S3)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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